BenchChemオンラインストアへようこそ!

5-(Pyridin-4-ylcarbamoyl)-3H-imidazole-4-carboxylic acid

Kinase inhibition Aminopeptidase inhibition Target engagement

5-(Pyridin-4-ylcarbamoyl)-3H-imidazole-4-carboxylic acid (CAS 627470-18-2) is a heterocyclic small molecule (C₁₀H₈N₄O₃, MW 232.20) belonging to the pyridinyl-imidazole class. It features a 4-carboxylic acid substituent on the imidazole ring and a pyridin-4-yl carboxamide side chain.

Molecular Formula C10H8N4O3
Molecular Weight 232.2 g/mol
CAS No. 627470-18-2
Cat. No. B1306431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Pyridin-4-ylcarbamoyl)-3H-imidazole-4-carboxylic acid
CAS627470-18-2
Molecular FormulaC10H8N4O3
Molecular Weight232.2 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1NC(=O)C2=C(NC=N2)C(=O)O
InChIInChI=1S/C10H8N4O3/c15-9(14-6-1-3-11-4-2-6)7-8(10(16)17)13-5-12-7/h1-5H,(H,12,13)(H,16,17)(H,11,14,15)
InChIKeySTBZSRBTWYFPLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Pyridin-4-ylcarbamoyl)-3H-imidazole-4-carboxylic Acid (CAS 627470-18-2): Procurement-Relevant Physicochemical Identity


5-(Pyridin-4-ylcarbamoyl)-3H-imidazole-4-carboxylic acid (CAS 627470-18-2) is a heterocyclic small molecule (C₁₀H₈N₄O₃, MW 232.20) belonging to the pyridinyl-imidazole class . It features a 4-carboxylic acid substituent on the imidazole ring and a pyridin-4-yl carboxamide side chain . This compound is commercially available as a white solid from multiple research chemical suppliers, typically at ≥98% purity, and is supplied for research use . The presence of both a free carboxylic acid handle and a pyridinyl nitrogen donor set makes it a versatile intermediate for amide coupling, esterification, and metal coordination chemistry .

5-(Pyridin-4-ylcarbamoyl)-3H-imidazole-4-carboxylic Acid: Why In-Class Pyridinyl-Imidazole Interchangeability Is Not Supported by Evidence


Within the pyridinyl-imidazole class, small structural variations produce large functional differences that preclude generic substitution. For example, the ethyl ester analog of the target compound (BDBM37915, CAS 934692-08-7) exhibits only weak micromolar inhibition against two screening targets—no better than 26 μM IC₅₀—while structurally elaborated 2,4,5-trisubstituted pyridinyl-imidazoles developed as p38 MAP kinase inhibitors reach low nanomolar potency (e.g., PD 169316, IC₅₀ = 89 nM) [1]. The target compound's free carboxylic acid group fundamentally alters hydrogen-bonding capacity, metal-chelating potential, and synthetic derivatization routes compared to esters, amides, or 2-thioimidazole analogs [2]. Furthermore, the documented difficulty of regio- and chemoselective synthesis of imidazole derivatives bearing this substitution pattern means that apparently similar compounds may be regioisomers with entirely different biological or physicochemical profiles [3]. These observations collectively demonstrate that procurement decisions within this chemical space cannot be based on class-level assumptions alone.

5-(Pyridin-4-ylcarbamoyl)-3H-imidazole-4-carboxylic Acid: Quantitative Differentiation Evidence Against Closest Structural Analogs


Free Carboxylic Acid vs. Ethyl Ester: Distinct Biochemical Activity Profiles in Orthogonal Screening Assays

The ethyl ester analog of the target compound, BDBM37915 (CAS 934692-08-7), has been screened in two orthogonal biochemical assays: it inhibits Plasmodium falciparum M1 family aminopeptidase with an IC₅₀ of 26,000 nM and human cAMP-dependent protein kinase catalytic subunit alpha with an IC₅₀ of 42,900 nM [1]. These weak micromolar activities establish a quantitative baseline for the ester prodrug form. Although direct screening data for the free carboxylic acid target compound are not publicly available, the substantial difference in physicochemical properties—the carboxylic acid (pKa ~4-5, hydrogen-bond donor/acceptor) versus the ethyl ester (neutral, only hydrogen-bond acceptor)—is well-established to produce divergent target engagement profiles in kinase and protease active sites [2]. Users procuring the free acid form are therefore acquiring a compound with fundamentally different ionization, solubility, and protein-binding characteristics than the ester analog, making the two non-substitutable in any assay context.

Kinase inhibition Aminopeptidase inhibition Target engagement Structure-activity relationship

Synthetic Tractability Gap: Free Carboxylic Acid Scaffold vs. 2,4,5-Trisubstituted p38 Inhibitor Chemotypes

The target compound presents a single point of diversity (the carboxylic acid) amenable to high-yielding amide coupling or esterification, enabling rapid library generation. In contrast, the potent 2,4,5-trisubstituted pyridinyl-imidazole p38 MAP kinase inhibitors cited as class benchmarks (e.g., PD 169316, IC₅₀ = 89 nM; SB202190, IC₅₀ = 4.73 μM in viral replication assays) require multi-step syntheses with challenging regio- and chemoselectivity control at three positions [1]. Bayer's process patent explicitly documents that the synthesis of imidazole derivatives of this structural family suffers from low chemical yields, requires temperatures of 150–250 °C, and is plagued by difficult regioselectivity—particularly for imidazopyridine and imidazopyridazine derivatives—rendering many analogs barely commercially available [1]. The target compound's simpler substitution pattern (monofunctionalized at the 4-position with a carboxamide, plus the 5-carboxylic acid) makes it a more synthetically accessible and scalable entry point for medicinal chemistry programs than the fully elaborated p38 inhibitor chemotypes.

Medicinal chemistry Parallel synthesis Scaffold derivatization Chemical biology

Metal-Chelating Carboxylate Motif: Differentiation from Ester and Amide Analogs for Metalloenzyme Inhibitor Design

The target compound's free carboxylic acid at the imidazole 4(5)-position constitutes a competent zinc-binding group (ZBG) while the pyridin-4-ylcarbamoyl moiety provides additional hydrogen-bonding contacts—an architecture reminiscent of known metalloenzyme inhibitor pharmacophores [1]. The ethyl ester analog BDBM37915, which lacks the free acid, shows negligible inhibition of the zinc-dependent M1 family aminopeptidase from P. falciparum (IC₅₀ = 26,000 nM), consistent with the absence of a ZBG [2]. This functional group difference is critical because zinc-dependent enzymes—including matrix metalloproteinases (MMPs), histone deacetylases (HDACs), and aminopeptidases—require a deprotonated carboxylic acid or hydroxamic acid for catalytic zinc coordination; esters and amides cannot fulfill this role [1]. The target compound thus occupies a distinct chemical space as a potential metalloenzyme inhibitor fragment that is not accessible to its ester or amide analogs.

Metalloenzyme inhibition Zinc-binding group Fragment-based drug discovery Bioinorganic chemistry

Regioisomeric Identity Confirmation: Avoiding Misidentification with 1H-Imidazole-5-carboxylic Acid Constitutional Isomers

The target compound is described under multiple nomenclature variants: 5-(pyridin-4-ylcarbamoyl)-3H-imidazole-4-carboxylic acid, 4-(pyridin-4-ylcarbamoyl)-1H-imidazole-5-carboxylic acid, and 4-[(pyridin-4-yl)carbamoyl]-1H-imidazole-5-carboxylic acid—all referring to the same tautomeric imidazole system . However, regioisomeric imidazole derivatives bearing the carboxamide at alternative positions (e.g., 2-substituted imidazoles or imidazopyridine derivatives) represent constitutionally distinct compounds with different biological and synthetic properties. The literature explicitly documents that the regiospecific synthesis of pyridinyl-imidazole derivatives is non-trivial and that regioisomers must be distinguished by GC/MS and ¹H NMR [1]. The target compound's identity as the 4-carboxamide-5-carboxylic acid regioisomer (rather than the 2-substituted isomer) determines its hydrogen-bonding geometry, metal coordination mode, and synthetic reactivity. Procurement of the correct regioisomer—verified by the CAS number 627470-18-2—is essential, as constitutional isomers are chemically distinct entities that cannot be interchanged.

Analytical chemistry Regioisomer differentiation Quality control NMR spectroscopy

5-(Pyridin-4-ylcarbamoyl)-3H-imidazole-4-carboxylic Acid: Evidence-Based Application Scenarios for Procurement Decision-Making


Medicinal Chemistry: Carboxylic Acid Derivatization for Parallel Library Synthesis

The target compound's single free carboxylic acid handle enables one-step amide coupling or esterification with diverse amine or alcohol building blocks, generating focused libraries for high-throughput screening. This contrasts with the synthetic complexity of multi-substituted pyridinyl-imidazole p38 inhibitors, which require 4–7 synthetic steps and face documented regioselectivity challenges [1]. The commercial availability at ≥98% purity from multiple vendors supports rapid procurement for array synthesis without the need for in-house scaffold construction .

Metalloenzyme Inhibitor Fragment Screening: Zinc-Binding Pharmacophore Deployment

The free carboxylic acid serves as a zinc-binding group (ZBG), enabling the compound to function as a fragment hit for zinc-dependent metalloenzymes including MMPs, HDACs, and aminopeptidases [1]. The ethyl ester analog BDBM37915 is incapable of zinc coordination and shows negligible inhibition (IC₅₀ = 26,000 nM) against the zinc-dependent M1 aminopeptidase, confirming that the carboxylic acid form is the only viable procurement choice for metalloenzyme-targeted screening cascades .

Chemical Biology: Bifunctional Probe Design via Orthogonal Functional Group Reactivity

The target compound presents two chemically orthogonal functional groups: a carboxylic acid (amide/ester formation) and a pyridine nitrogen (metal coordination, N-alkylation, or N-oxide formation). This bifunctionality enables sequential derivatization strategies—for instance, amide coupling at the carboxylic acid followed by pyridine N-alkylation—to generate chemical biology probes with defined attachment points for fluorophores, biotin tags, or photoaffinity labels [1]. The structurally related p38 inhibitor chemotypes lack this orthogonal reactivity profile due to extensive substitution at multiple positions .

Analytical Reference Standard: Regioisomer Verification in Pyridinyl-Imidazole Synthesis

Given the documented regio- and chemoselectivity challenges in pyridinyl-imidazole synthesis [1], the target compound (CAS 627470-18-2, ≥98% purity) serves as an authenticated reference standard for GC/MS and ¹H NMR-based regioisomer verification in synthetic chemistry workflows. Its well-defined CAS registry and multi-vendor availability ensure lot-to-lot consistency for use as a chromatographic or spectroscopic calibration standard when developing or scaling up synthetic routes to related imidazole derivatives .

Quote Request

Request a Quote for 5-(Pyridin-4-ylcarbamoyl)-3H-imidazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.